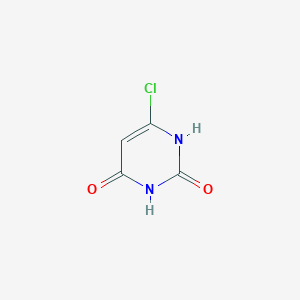
6-Chlorouracil
Cat. No. B136805
Key on ui cas rn:
4270-27-3
M. Wt: 146.53 g/mol
InChI Key: PKUFNWPSFCOSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07452892B2
Procedure details


To a stirring and refluxing solution of 6-chloropyrimidine-2,4(1H,3H)-dione (10.0 g, 68.25 mmol) in water (100 mL) was added bromine (4 mL, 79.84 mmol)) over 10 min. The colorless precipitate that formed was collected by filtration, washed with water (50 mL×2), and dried in a vacuum oven at 50° C. overnight, to obtain 9.4 g of the title compound as a white solid. HPLC/MS: retention time=1.05 min, [M+H]30 =225.



Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[CH:3]=1.[Br:10]Br>O>[Br:10][C:3]1[C:4](=[O:9])[NH:5][C:6](=[O:8])[NH:7][C:2]=1[Cl:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(NC(N1)=O)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The colorless precipitate that formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (50 mL×2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven at 50° C. overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(NC(NC1Cl)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 61.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
